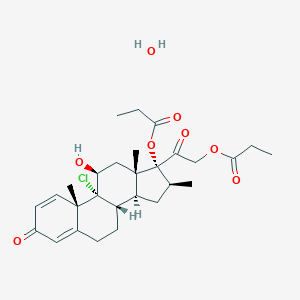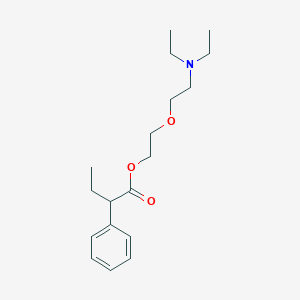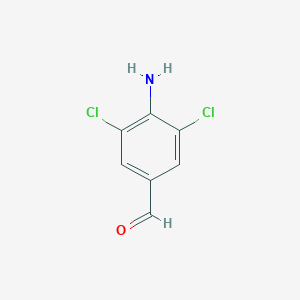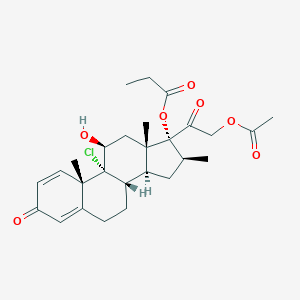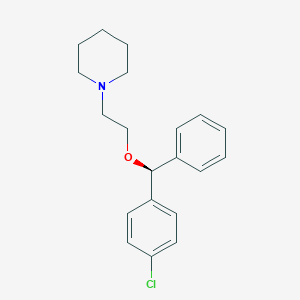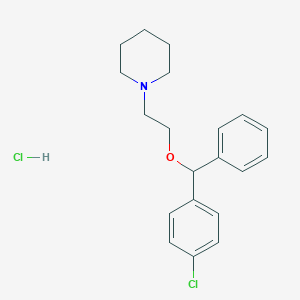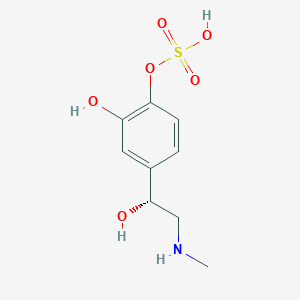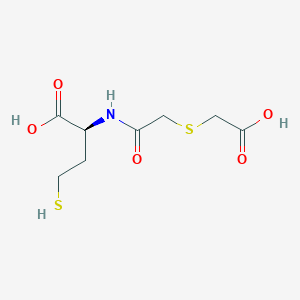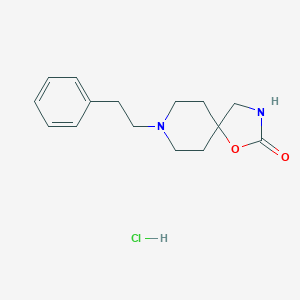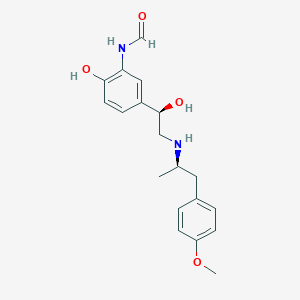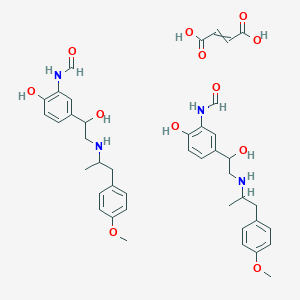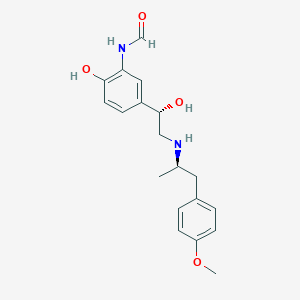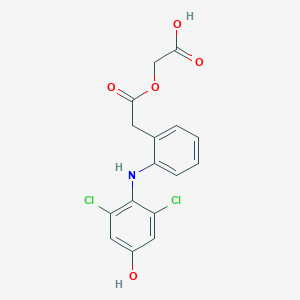
4'-ヒドロキシアセクロフェナク
概要
説明
4’-Hydroxy Aceclofenac is a major metabolite of Aceclofenac, a nonsteroidal anti-inflammatory drug (NSAID)This compound is known for its anti-inflammatory and analgesic properties, making it significant in the treatment of conditions such as rheumatoid arthritis and osteoarthritis .
科学的研究の応用
4’-Hydroxy Aceclofenac has several scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry for the study of NSAID metabolites.
Biology: The compound is studied for its effects on cellular processes and enzyme activities.
Medicine: It is investigated for its potential therapeutic effects in treating inflammatory conditions and its role in drug metabolism.
Industry: The compound is used in the development of new pharmaceutical formulations and drug delivery systems.
作用機序
Target of Action
The primary target of 4’-Hydroxy Aceclofenac is the cyclo-oxygenase enzyme (COX) . This enzyme plays a crucial role in the synthesis of prostaglandins, which are inflammatory mediators that cause pain, swelling, inflammation, and fever .
Mode of Action
4’-Hydroxy Aceclofenac works by inhibiting the action of COX . This inhibition downregulates the production of various inflammatory mediators including prostaglandin E2 (PGE2), IL-1β, and TNF from the arachidonic acid (AA) pathway .
Biochemical Pathways
The inhibition of COX by 4’-Hydroxy Aceclofenac leads to a decrease in the production of prostaglandins, which are part of the arachidonic acid (AA) pathway . This compound also suppresses the production of pro-collagenase/proMMP-1 and pro-stromelysin-1/proMMP-3 by human rheumatoid synovial cells .
Pharmacokinetics
Aceclofenac, the parent compound of 4’-Hydroxy Aceclofenac, is metabolized in human hepatocytes and human microsomes to form 4’-Hydroxy Aceclofenac as the major metabolite . The low plasma concentrations and AUC values for the metabolites indicate that Aceclofenac is principally responsible for the pharmacological activity . Aceclofenac falls under the BCS Class II, indicating it is poorly soluble and highly permeable .
Result of Action
The inhibition of COX and the subsequent decrease in prostaglandin production results in marked anti-inflammatory and analgesic properties . This leads to the relief of symptoms in conditions such as osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis .
Action Environment
The action of 4’-Hydroxy Aceclofenac can be influenced by various environmental factors. For instance, its solubility and permeability, which fall under BCS Class II, can affect its bioavailability and efficacy . Furthermore, the compound’s action can also be influenced by the specific physiological environment, such as the presence of inflammation or the pH of the environment.
生化学分析
Biochemical Properties
4’-Hydroxy Aceclofenac interacts with various biomolecules in the body. It down-regulates the production of pro-collagenase-1/pro-matrix metalloproteinase-1 (proMMP-1) and pro-stromelysin-1/proMMP-3 by human rheumatoid synovial cells . This interaction occurs at a concentration sufficient to suppress Prostaglandin E2 (PGE2) production .
Cellular Effects
4’-Hydroxy Aceclofenac has significant effects on various types of cells and cellular processes. It suppresses the production of interstitial pro-collagenase/proMMP-1 and pro-stromelysin-1/proMMP-3 by human rheumatoid synovial cells . It also significantly decreases interleukin-6 production .
Molecular Mechanism
The molecular mechanism of action of 4’-Hydroxy Aceclofenac involves the inhibition of cyclooxygenase (COX), a key enzyme in the inflammation cascade . It down-regulates both basal and IL-1β-induced production of proMMP-1 and proMMP-3 .
Temporal Effects in Laboratory Settings
Over time, 4’-Hydroxy Aceclofenac shows changes in its effects in laboratory settings. It down-regulates both basal and IL-1β-induced production of proMMP-1 and proMMP-3 at a concentration sufficient to suppress PGE2 production .
Dosage Effects in Animal Models
In animal models, the effects of 4’-Hydroxy Aceclofenac vary with different dosages. A single dose complete crossover study of aceclofenac was carried out in Wistar rats . Blood samples were collected after predetermined time intervals and plasma aceclofenac concentrations were determined .
Metabolic Pathways
4’-Hydroxy Aceclofenac is involved in various metabolic pathways. It is metabolized in human hepatocytes and human microsomes to form 4’-hydroxy aceclofenac as the primary metabolite .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Hydroxy Aceclofenac typically involves the hydroxylation of Aceclofenac. This process can be achieved through various methods, including chemical and enzymatic hydroxylation. One common method involves the use of human hepatocytes and human microsomes to metabolize Aceclofenac into 4’-Hydroxy Aceclofenac .
Industrial Production Methods
Industrial production of 4’-Hydroxy Aceclofenac often involves large-scale chemical synthesis. The process includes the use of specific catalysts and controlled reaction conditions to ensure high yield and purity. The exact industrial methods are proprietary and may vary between manufacturers .
化学反応の分析
Types of Reactions
4’-Hydroxy Aceclofenac undergoes several types of chemical reactions, including:
Oxidation: This reaction can further oxidize the hydroxyl group to form quinones.
Reduction: The compound can be reduced to form various hydroxy derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various hydroxy and quinone derivatives, which can have different pharmacological properties .
類似化合物との比較
Similar Compounds
Diclofenac: Another NSAID with similar anti-inflammatory properties.
Naproxen: Known for its analgesic and anti-inflammatory effects.
Ibuprofen: A widely used NSAID for pain relief and inflammation reduction.
Uniqueness
4’-Hydroxy Aceclofenac is unique due to its specific hydroxylation, which enhances its anti-inflammatory properties and reduces gastrointestinal side effects compared to its parent compound, Aceclofenac .
特性
IUPAC Name |
2-[2-[2-(2,6-dichloro-4-hydroxyanilino)phenyl]acetyl]oxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2NO5/c17-11-6-10(20)7-12(18)16(11)19-13-4-2-1-3-9(13)5-15(23)24-8-14(21)22/h1-4,6-7,19-20H,5,8H2,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTDFYMBLEDMWOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)OCC(=O)O)NC2=C(C=C(C=C2Cl)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20431711 | |
| Record name | 4'-Hydroxy Aceclofenac | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20431711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
229308-90-1 | |
| Record name | 4'-Hydroxy Aceclofenac | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20431711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of 4'-hydroxy aceclofenac? Is it a direct inhibitor of cyclooxygenase (COX) like its parent compound, aceclofenac?
A1: While aceclofenac itself does not directly inhibit COX, research suggests that 4'-hydroxy aceclofenac, like its parent compound, needs to be metabolized to exert its anti-inflammatory effects. [] Instead of directly targeting COX, it primarily acts by suppressing the production of inflammatory mediators. For example, 4'-hydroxy aceclofenac effectively reduces the production of prostaglandin E2 (PGE2) in rheumatoid synovial cells. [] This suppression of PGE2 is likely linked to the compound's ability to inhibit the production of pro-inflammatory enzymes like interstitial pro-collagenase/proMMP-1 and pro-stromelysin-1/proMMP-3 in these cells. [, ] Interestingly, the potency of 4'-hydroxy aceclofenac in reducing PGE2 production appears to be directly related to the hydrolytic activity within the rheumatoid synovial cells. [] This suggests that the compound itself is not the active agent but relies on conversion into an active metabolite by these cells.
Q2: How is 4'-hydroxy aceclofenac metabolized in the body?
A2: Research indicates that 4'-hydroxy aceclofenac, similar to aceclofenac, undergoes hydrolysis in the body, particularly within rheumatoid synovial cells. [] This hydrolysis leads to the formation of 4'-hydroxy diclofenac, a known COX inhibitor. [] The study suggests that the variation in hydrolytic activity among individuals could potentially influence the effectiveness of 4'-hydroxy aceclofenac. []
Q3: Are there any analytical methods available to measure the levels of 4'-hydroxy aceclofenac in biological samples?
A3: Yes, high-performance liquid chromatography (HPLC) methods coupled with UV detection have been developed and validated for the simultaneous determination of aceclofenac and its metabolites, including 4'-hydroxy aceclofenac, in human plasma. [] These methods offer a quantitative way to assess the pharmacokinetics of 4'-hydroxy aceclofenac following administration of aceclofenac. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


